molecular formula C9H12BClO3 B581436 2-CHLORO-5-PROPOXYPHENYLBORONIC ACID CAS No. 1256346-14-1

2-CHLORO-5-PROPOXYPHENYLBORONIC ACID

Cat. No.: B581436
CAS No.: 1256346-14-1
M. Wt: 214.452
InChI Key: ZCCYRXLLDQAMRN-UHFFFAOYSA-N
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Description

2-Chloro-5-propoxyphenylboronic Acid is an aryl boronic acid derivative of significant interest in scientific research and development, particularly in organic synthesis and the creation of functional materials. As a member of the boronic acid family, its primary utility stems from its ability to form reversible covalent complexes with molecules containing cis-diol groups, such as sugars and certain biomolecules . This compound is a valuable building block in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is a powerful method for constructing carbon-carbon bonds in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals . The chloro and propoxy substituents on the phenyl ring can influence the electron density of the boron center, which in turn can fine-tune its acidity (pKa) and binding affinity, making it a candidate for developing tailored catalysts or sensors . In the field of sensing and diagnostics, boronic acid-functionalized materials are explored for glucose monitoring and the detection of other diol-containing analytes . Furthermore, boronic acids have demonstrated growing importance in medicinal chemistry, serving as key pharmacophores in approved drugs and investigational compounds that target various enzymes . Research into similar chlorinated and alkoxy-substituted phenylboronic acids suggests potential for this compound in constructing advanced polymer systems, drug delivery conjugates, and separation materials . This product is intended for research purposes in a laboratory setting and is strictly labeled For Research Use Only . It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle the material with appropriate personal protective equipment.

Properties

IUPAC Name

(2-chloro-5-propoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BClO3/c1-2-5-14-7-3-4-9(11)8(6-7)10(12)13/h3-4,6,12-13H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCCYRXLLDQAMRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)OCCC)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60681652
Record name (2-Chloro-5-propoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60681652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256346-14-1
Record name (2-Chloro-5-propoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60681652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis Methodologies for 2 Chloro 5 Propoxyphenylboronic Acid

Established Synthetic Pathways for Arylboronic Acids

The synthesis of arylboronic acids, including 2-chloro-5-propoxyphenylboronic acid, is well-established in organic chemistry, with several reliable methods available to chemists. These methods can be broadly categorized into direct borylation approaches and palladium-catalyzed borylation of aryl halides.

Direct Borylation Approaches

Direct C-H borylation is an increasingly popular method for the synthesis of arylboronic acids due to its atom economy. This approach involves the direct functionalization of a C-H bond on the aromatic ring with a boron-containing reagent. Iridium-catalyzed borylation reactions are particularly noteworthy, often proceeding with high regioselectivity governed by steric factors. rsc.org For a substrate like 1-chloro-4-propoxybenzene, direct borylation would ideally target the position ortho to the propoxy group and meta to the chloro group. However, controlling regioselectivity can be challenging, and mixtures of isomers may be obtained. rsc.org Metal-free, photoinduced borylation methods have also emerged as a powerful tool, offering broad functional group tolerance. organic-chemistry.org

Palladium-Catalyzed Borylation of Aryl Halides

The palladium-catalyzed borylation of aryl halides is a more traditional and widely used method for synthesizing arylboronic acids. This reaction, often referred to as the Miyaura borylation, involves the coupling of an aryl halide with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a palladium catalyst and a base. researchgate.netnih.gov

For the synthesis of this compound, a suitable starting material would be 1,2-dichloro-4-propoxybenzene (B8029644) or a related dihalo-precursor. The choice of catalyst and ligands is crucial for the success of this reaction, with various phosphine (B1218219) ligands like SPhos and XPhos showing high activity. researchgate.net The reaction typically proceeds under mild conditions and exhibits good functional group compatibility. researchgate.net A one-pot, two-step process combining borylation and a subsequent Suzuki-Miyaura cross-coupling has also been developed, offering an efficient route to biaryl compounds. researchgate.netnih.gov

Precursor Synthesis and Functional Group Transformations Leading to the Propoxy Moiety

Another route to a precursor involves the Friedel-Crafts acylation of chlorobenzene (B131634) with propionyl chloride, followed by a reduction of the resulting ketone. quora.com However, this method can lead to isomeric mixtures and requires careful control of reaction conditions. The direct propoxylation of a suitably substituted benzene (B151609) derivative can also be considered. For instance, the nucleophilic aromatic substitution of 1-chloro-4-nitrobenzene (B41953) with propanol (B110389) in the presence of a base can yield 1-nitro-4-propoxybenzene, which can then be further functionalized.

Optimization of Reaction Conditions for Enhanced Yield and Purity

Optimizing reaction conditions is paramount to maximize the yield and purity of this compound. Key parameters that are often fine-tuned include the choice of catalyst, ligand, base, solvent, temperature, and reaction time.

The following table outlines typical parameters that are optimized in a palladium-catalyzed borylation reaction:

ParameterCommon VariationsDesired Outcome
Catalyst Pd(OAc)₂, PdCl₂(dppf), Pd₂(dba)₃High turnover number and frequency
Ligand SPhos, XPhos, P(t-Bu)₃, PCy₃Increased reaction rate and stability
Base KOAc, K₂CO₃, K₃PO₄, Cs₂CO₃Efficient transmetalation
Solvent Dioxane, Toluene, THF, DMFGood solubility of reagents, optimal reaction temperature
Boron Reagent B₂pin₂, TetrahydroxydiboronHigh efficiency and atom economy
Temperature Room Temperature to 110 °CFaster reaction rates without decomposition
Reaction Time 30 minutes to 24 hoursComplete conversion of starting material

Scalable Synthetic Protocols for Industrial and Large-Scale Applications

The transition from laboratory-scale synthesis to industrial production presents several challenges, including cost, safety, and environmental impact. For the large-scale synthesis of this compound, robust and efficient protocols are essential.

The Grignard reagent method is a common industrial approach for synthesizing arylboronic acids. google.com This involves the reaction of an aryl halide with magnesium to form a Grignard reagent, which is then quenched with a trialkyl borate (B1201080). Subsequent hydrolysis yields the boronic acid. To reduce costs, alternative solvents to tetrahydrofuran (B95107) (THF) are often explored. google.com

Continuous flow chemistry offers a promising alternative to traditional batch processing for large-scale synthesis. organic-chemistry.org Flow reactors can provide better control over reaction parameters, leading to improved yields, purity, and safety. The use of solid-supported catalysts can also simplify product purification and catalyst recycling, further enhancing the economic viability of the process. The development of one-pot, multi-step synthetic sequences is another strategy to improve efficiency and reduce waste in industrial settings. researchgate.netnih.gov

Reactivity and Mechanistic Investigations of 2 Chloro 5 Propoxyphenylboronic Acid

Exploration of Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. The reactivity of 2-chloro-5-propoxyphenylboronic acid in these reactions is governed by factors such as the choice of catalyst, ligands, and the nature of the coupling partner.

Influence of Catalyst Systems on Reaction Efficiency

The efficiency of the Suzuki-Miyaura coupling of this compound is critically dependent on the palladium catalyst and base employed. For the coupling of arylboronic acids with aryl chlorides, which are generally less reactive than bromides or iodides, highly active catalyst systems are required.

Palladium(II) precatalysts, such as palladium acetate (B1210297) (Pd(OAc)₂) and palladium chloride (PdCl₂), are often used in combination with phosphine (B1218219) ligands. Alternatively, preformed palladium(0) complexes like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be effective. The choice of base is also crucial for activating the boronic acid and facilitating the transmetalation step. Inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (B84403) (K₃PO₄) are commonly used, often in aqueous or mixed solvent systems.

The electronic and steric properties of this compound—with a moderately electron-withdrawing chloro group and an electron-donating propoxy group—will influence the optimal reaction conditions. The propoxy group may enhance the nucleophilicity of the boronic acid, while the chloro group's steric hindrance at the ortho position could impact the rate of transmetalation.

Table 1: Representative Catalyst Systems for Suzuki-Miyaura Coupling of Aryl Chlorides

Catalyst PrecursorLigandBaseSolventTypical Temperature (°C)
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O80-110
Pd₂(dba)₃XPhosK₃PO₄Dioxane100
PdCl₂(dppf)(dppf)Na₂CO₃DME/H₂O90
Pd(PPh₃)₄-K₂CO₃Toluene/Ethanol (B145695)/H₂O80

This table presents generally effective systems for aryl chloride cross-coupling and would require empirical optimization for this compound.

Ligand Design and Its Impact on Selectivity and Rate

The design of the phosphine ligand is paramount in tuning the reactivity, selectivity, and rate of the Suzuki-Miyaura reaction. For challenging substrates like aryl chlorides, bulky and electron-rich phosphine ligands are often necessary to promote the oxidative addition of the aryl chloride to the palladium(0) center and to facilitate the subsequent reductive elimination.

For this compound, the ortho-chloro group presents a steric challenge. A ligand that is bulky enough to promote catalysis but not so large as to prevent the approach of the boronic acid to the palladium center would be ideal.

Substrate Scope and Limitations in Cross-Coupling

In Suzuki-Miyaura reactions, this compound would be expected to couple with a variety of aryl and heteroaryl halides and triflates. The success of these couplings would depend on the electronic and steric nature of the coupling partner.

Aryl Halides:

Aryl Iodides and Bromides: These are generally excellent coupling partners for boronic acids and would be expected to react readily with this compound under standard Suzuki-Miyaura conditions.

Aryl Chlorides: As mentioned, these are more challenging substrates. Electron-deficient aryl chlorides would be more reactive than electron-rich ones.

Aryl Triflates: These are also highly reactive coupling partners.

Limitations:

Steric Hindrance: Highly sterically hindered aryl halides, particularly those with bulky substituents ortho to the halogen, may couple in lower yields or require more forcing conditions.

Competing Reactions: Under certain conditions, side reactions such as homocoupling of the boronic acid or deboronation can occur, reducing the yield of the desired cross-coupled product. The presence of the propoxy group might make the boronic acid more susceptible to protodeboronation under acidic or harsh basic conditions.

Mechanistic Studies of Carbon-Carbon Bond Formation Pathways

The generally accepted mechanism for the Suzuki-Miyaura reaction proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.

Oxidative Addition: The active palladium(0) catalyst reacts with an organic halide (Ar-X) to form a palladium(II) intermediate (Ar-Pd-X). This step is often the rate-limiting step, especially with less reactive aryl chlorides.

Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) center, displacing the halide. This step is typically facilitated by a base, which activates the boronic acid by forming a more nucleophilic boronate species. For this compound, the base would react with the boronic acid to form a boronate, which then undergoes transmetalation.

Reductive Elimination: The two organic groups on the palladium(II) center couple and are eliminated from the metal, forming the new carbon-carbon bond of the biaryl product and regenerating the palladium(0) catalyst.

For this compound, the electronic effects of the chloro and propoxy substituents would influence the rates of these steps. The electron-donating propoxy group could accelerate transmetalation, while the ortho-chloro group could sterically hinder both oxidative addition (if it were the halide-bearing partner) and transmetalation.

Investigations into Other Transition Metal-Catalyzed Transformations

Beyond the Suzuki-Miyaura reaction, boronic acids are versatile reagents in other transition metal-catalyzed reactions.

C-H Activation Processes and Their Relevance

Transition metal-catalyzed C-H activation is a powerful strategy for forming carbon-carbon and carbon-heteroatom bonds directly from ubiquitous C-H bonds. While specific studies involving this compound in C-H activation are not readily found, boronic acids can participate in such reactions, often as coupling partners.

In a typical scenario, a transition metal catalyst, often palladium, rhodium, or ruthenium, would coordinate to a directing group on a substrate to selectively activate a nearby C-H bond. The resulting metallacyclic intermediate could then undergo a reaction with a coupling partner, such as a boronic acid, in a process analogous to the transmetalation step of a cross-coupling reaction.

Given its structure, this compound could potentially be used as a coupling partner in a directed C-H functionalization reaction. For instance, a substrate with a directing group could undergo C-H activation, and the resulting organometallic intermediate could be coupled with this compound to introduce the 2-chloro-5-propoxyphenyl moiety. The efficiency of such a reaction would depend on the catalyst system and the specific directing group employed.

Copper-Promoted C-O and C-N Cross-Coupling Reactions

The copper-promoted cross-coupling of boronic acids with amines and phenols, known as the Chan-Lam coupling, is a powerful method for the formation of C-N and C-O bonds, respectively. These reactions are typically catalyzed by copper(II) salts and can often be carried out under mild conditions, open to the air. escholarship.orgnih.govresearchgate.net The general mechanism involves the formation of a copper-aryl complex, which then undergoes reductive elimination with an amine or alcohol to form the desired product. nih.gov

For this compound, the presence of the electron-donating propoxy group (para to the chloro group and meta to the boronic acid) and the electron-withdrawing chloro group (ortho to the boronic acid) influences the electronic density of the aromatic ring and, consequently, its reactivity.

Copper-Promoted C-N Cross-Coupling (Chan-Lam Amination):

In the Chan-Lam amination, this compound would react with various amines to form N-aryl products. The reaction is generally tolerant of a wide range of functional groups on both the boronic acid and the amine. researchgate.net A general representation of this reaction is shown below:

Reaction Scheme:

this compound + Amine --(Cu(OAc)₂, Base, Solvent)--> N-(2-chloro-5-propoxyphenyl)amine derivative

While specific data for this exact substrate is limited, studies on similar substituted arylboronic acids show that the choice of copper source, ligand, base, and solvent can significantly impact the reaction efficiency. rsc.orgnih.gov For instance, copper(II) acetate is a common catalyst, and bases like pyridine (B92270) or triethylamine (B128534) are often employed. escholarship.orgnih.gov

Copper-Promoted C-O Cross-Coupling (Chan-Lam Etherification):

Similarly, in the Chan-Lam etherification, this compound can be coupled with phenols or alcohols to synthesize diaryl ethers or aryl alkyl ethers.

Reaction Scheme:

this compound + Phenol/Alcohol --(Cu(OAc)₂, Base, Solvent)--> 2-chloro-5-propoxyphenyl ether derivative

The success of these couplings often depends on the reaction conditions. For example, some protocols utilize molecular sieves to remove water, which can otherwise lead to competitive protodeboronation of the boronic acid. escholarship.org

Reaction Type Coupling Partner General Conditions Expected Product
C-N Cross-CouplingPrimary/Secondary Amines, Anilines, N-HeterocyclesCu(OAc)₂, Base (e.g., Pyridine, Et₃N), Solvent (e.g., CH₂Cl₂, Toluene), Room Temp to elevated temp.N-(2-chloro-5-propoxyphenyl)amines
C-O Cross-CouplingPhenols, AlcoholsCu(OAc)₂, Base (e.g., Pyridine), Solvent (e.g., CH₂Cl₂, Toluene), Room Temp to elevated temp.(2-chloro-5-propoxyphenyl)ethers

This table represents generalized conditions based on known Chan-Lam coupling reactions; specific optimized conditions for this compound may vary.

Reactivity with Other Functional Groups

Beyond copper-promoted couplings, the primary reactivity of this compound is demonstrated in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds, particularly biaryl structures.

The Suzuki-Miyaura reaction typically involves the coupling of an organoboron compound (like a boronic acid) with an organohalide, catalyzed by a palladium complex. youtube.com In the case of this compound, the boronic acid moiety is the reactive site for the Suzuki coupling, while the chloro group can potentially serve as a handle for subsequent transformations or remain as a substituent in the final product.

Reaction Scheme:

this compound + Aryl/Heteroaryl Halide --(Pd Catalyst, Base, Solvent)--> 2-Chloro-5-propoxy-substituted biaryl

The choice of palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and preventing side reactions like protodeboronation. psu.edu Common catalysts include Pd(PPh₃)₄ or combinations of a palladium source like Pd(OAc)₂ with a phosphine ligand. nih.gov A variety of bases, such as carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄), are used to facilitate the transmetalation step in the catalytic cycle. nih.gov

Research on the Suzuki-Miyaura coupling of various heteroaryl halides has demonstrated the versatility of this reaction in creating complex molecules, and it is expected that this compound would be a competent coupling partner in such transformations. psu.edunih.govclaremont.edu

Reaction Type Coupling Partner General Conditions Expected Product
Suzuki-Miyaura CouplingAryl Halides (Br, I, Cl), Heteroaryl HalidesPd Catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂/Ligand), Base (e.g., K₂CO₃, Cs₂CO₃), Solvent (e.g., Toluene, Dioxane, DMF/H₂O)Substituted biaryls containing the 2-chloro-5-propoxyphenyl moiety

This table represents generalized conditions based on known Suzuki-Miyaura coupling reactions; specific optimized conditions would depend on the coupling partner.

Applications of 2 Chloro 5 Propoxyphenylboronic Acid in Complex Molecular Architectures

Building Block Utility in Fine Chemical Synthesis

2-Chloro-5-propoxyphenylboronic acid serves as a important building block in the synthesis of fine chemicals, particularly in the construction of biaryl and substituted aromatic structures. Its primary utility is realized through the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation. harvard.edulibretexts.org In this palladium-catalyzed reaction, the boronic acid moiety couples with a variety of organic halides or triflates, enabling the modular assembly of complex molecules.

The presence of both a chloro and a propoxy group on the phenyl ring of this compound introduces specific electronic and steric features that can be exploited in multi-step syntheses. The propoxy group, an electron-donating substituent, can influence the reactivity of the aromatic ring, while the chloro group, an electron-withdrawing substituent, provides an additional handle for subsequent functionalization. This dual-functionality is highly valuable in the synthesis of pharmaceutical intermediates and agrochemicals, where precise control over molecular architecture is paramount.

The general scheme for a Suzuki-Miyaura coupling involving this compound can be represented as follows:

Representative Suzuki-Miyaura Coupling Reaction

[Image of a multi-step chemical synthesis starting with this compound. The first step shows a Suzuki coupling at the boronic acid position. The second and third steps show different coupling reactions (e.g., amination, alkynylation) at the chloro position, leading to a variety of final products.]

Role in Medicinal Chemistry and Drug Discovery

Scaffold Design and Structure-Activity Relationship Studies for Bioactive Compounds

While the general class of phenylboronic acids is widely utilized in scaffold design for creating novel bioactive compounds, specific, publicly available research detailing the use of 2-Chloro-5-propoxyphenylboronic acid in such a capacity is limited. Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds by systematically modifying their chemical structure to enhance potency and reduce off-target effects. The chloro and propoxy groups on this particular phenylboronic acid offer distinct points for modification, allowing for a systematic exploration of how changes in steric bulk, lipophilicity, and electronic distribution at these positions impact biological activity. However, at present, there are no detailed SAR studies in the public domain that specifically feature this compound.

Synthesis of Pharmaceutical Intermediates and Drug Candidates

Phenylboronic acids are renowned for their utility in carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern medicinal chemistry, enabling the synthesis of complex biaryl structures that are common motifs in many drug candidates. As a substituted phenylboronic acid, this compound is a potential precursor for the synthesis of various pharmaceutical intermediates. chemimpex.com Despite its classification as a building block, specific examples of its application in the synthesis of named pharmaceutical intermediates or drug candidates are not widely documented in publicly accessible scientific literature.

Incorporation into Molecular Probes for Biological Research

Molecular probes are essential tools for elucidating biological pathways and identifying new drug targets. Boronic acids, in general, have been incorporated into molecular probes, often for their ability to interact with specific biological molecules. chemimpex.com The development of a molecular probe using this compound would involve leveraging its specific chemical properties to achieve selective binding or reporting. Currently, there is no specific research available that describes the incorporation of this compound into molecular probes for biological research.

Exploration of Biological Interactions and Target Binding (e.g., reversible covalent bond formation)

A key feature of the boronic acid functional group is its ability to form reversible covalent bonds with diols, a moiety present in many biological molecules, including saccharides and some amino acid side chains. This property is of significant interest in drug design for achieving enhanced binding affinity and selectivity. The electronic environment of the boron atom, influenced by the chloro and propoxy substituents in this compound, would modulate the pKa of the boronic acid and thus its propensity to engage in such interactions. Detailed studies on the specific biological interactions and target binding profile of this compound have not been published.

Development of Derivatives with Potential Therapeutic Applications

The synthesis of derivatives from a parent compound is a standard strategy in drug discovery to identify molecules with improved therapeutic properties. The structural features of this compound make it a candidate for derivatization. For instance, the propoxy group could be modified to alter solubility and pharmacokinetic properties, while the chloro group could be replaced to fine-tune electronic effects and binding interactions. While the potential for developing therapeutically relevant derivatives exists, there is currently no available literature detailing such efforts specifically for this compound.

Advanced Analytical Methodologies for Reaction Monitoring and Structural Elucidation of Derivatives

Spectroscopic Techniques (e.g., NMR, Mass Spectrometry) for Reaction Progress and Product Characterization

Spectroscopic methods are indispensable for confirming the molecular structure of 2-Chloro-5-propoxyphenylboronic acid and its derivatives, as well as for tracking the progress of reactions in which it is a participant.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary tool for structural elucidation.

¹H NMR provides information on the number and environment of protons. For a compound like this compound, one would expect to see distinct signals for the aromatic protons, the protons of the propoxy group (triplet for the -CH₃, sextet for the -CH₂- next to the methyl, and a triplet for the -OCH₂-), and a broad signal for the boronic acid's hydroxyl protons, which may exchange with solvent.

¹³C NMR would show characteristic peaks for each unique carbon atom in the molecule, including the aromatic carbons and the aliphatic carbons of the propoxy chain.

¹¹B NMR is particularly useful for studying boronic acids and their derivatives. bldpharm.comnih.gov The chemical shift of the boron atom provides insight into its coordination state (trigonal planar vs. tetrahedral), which can change upon complexation or reaction. bldpharm.comnih.gov For phenylboronic acids, the ¹¹B NMR signal typically appears as a broad singlet. bldpharm.com

¹⁷O NMR studies on substituted phenylboronic acids have also been conducted, showing that the chemical shifts of the oxygen atoms in the boronyl group are sensitive to the electronic effects of the substituents on the phenyl ring. rsc.org

Illustrative NMR Data for a Related Compound

Since specific spectral data for this compound is not available, the following table provides an example of typical NMR data for a related substituted phenylboronic acid.

Nucleus Exemplary Chemical Shift (ppm) Typical Multiplicity Assignment
¹H7.0 - 8.0MultipletAromatic Protons
¹H4.0Triplet-OCH₂-
¹H1.8Sextet-CH₂-
¹H1.0Triplet-CH₃
¹¹B28 - 30Broad SingletB(OH)₂

Note: This data is illustrative for a generic propoxyphenylboronic acid and actual values for this compound may vary.

Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. For this compound, the presence of a chlorine atom is readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺) and the M+2 peak. sigmaaldrich.comresearchgate.net Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the mass spectrum will exhibit two peaks separated by two mass units, with a relative intensity ratio of approximately 3:1. sigmaaldrich.comresearchgate.net High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the molecular formula.

Expected Isotopic Pattern in Mass Spectrometry

Ion Description Expected m/z Relative Intensity
[M]⁺Molecular ion with ³⁵Cl214.05~100%
[M+2]⁺Molecular ion with ³⁷Cl216.05~33%

Note: The m/z values are calculated based on the most abundant isotopes.

Chromatographic Methods (e.g., HPLC, GC) for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for separating this compound from starting materials, byproducts, and other impurities, thereby allowing for its purity to be accurately assessed.

High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis of boronic acids and their derivatives. acs.orgnih.gov

Reversed-Phase (RP-HPLC) is a common mode, often employing a C18 stationary phase. acs.org The mobile phase typically consists of a mixture of water (often with a buffer or pH modifier) and an organic solvent like acetonitrile (B52724) or methanol. acs.org The development of a successful RP-HPLC method can be challenging due to the potential for on-column degradation of boronic acid pinacol (B44631) esters to their corresponding boronic acids. sigmaaldrich.com

Detection is commonly achieved using a UV detector, as the phenyl group is a chromophore. acs.org A photodiode array (PDA) detector can provide spectral information across a range of wavelengths.

An online HPLC method using a post-column reaction with alizarin (B75676) to form a fluorescent complex has been developed for the selective detection of boronic acids in complex mixtures. sigmaaldrich.compharmint.net

Gas Chromatography (GC) can also be used for the analysis of boronic acid derivatives, although it often requires derivatization to increase the volatility and thermal stability of the analytes. nih.gov For instance, sugars can be identified by GC-MS after derivatization with a boronic acid-based reagent. nih.gov

Illustrative HPLC Method Parameters

Parameter Typical Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile and Water with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Temperature 30 °C

Note: These are general starting conditions and would require optimization for the specific analysis of this compound.

Advanced In-Situ Monitoring Techniques for Mechanistic Insights

In-situ monitoring techniques allow for the real-time tracking of reaction progress without the need for sampling and offline analysis. This provides valuable kinetic and mechanistic data.

Fourier-Transform Infrared (FTIR) Spectroscopy is a powerful technique for monitoring reactions involving boronic acids. researchgate.netmdpi.com By inserting a probe directly into the reaction vessel, changes in the concentration of reactants, intermediates, and products can be followed by observing their characteristic infrared absorption bands. researchgate.netmdpi.com This has been successfully applied to monitor Suzuki-Miyaura cross-coupling reactions and other transformations. scirp.org

Raman Spectroscopy offers another avenue for in-situ reaction monitoring. Surface-Enhanced Raman Spectroscopy (SERS) has been used to study Suzuki-Miyaura cross-coupling reactions at catalyst surfaces, providing insights into the reaction mechanism.

These advanced analytical methodologies provide a comprehensive toolkit for the detailed study of this compound and its derivatives, from initial synthesis and characterization to its application in complex chemical reactions.

Computational and Theoretical Studies of 2 Chloro 5 Propoxyphenylboronic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. For 2-chloro-5-propoxyphenylboronic acid, DFT calculations would provide insights into the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the electrostatic potential. These properties are fundamental to understanding the molecule's reactivity.

DFT calculations can be employed to predict various parameters that correlate with the reactivity of this compound. For instance, the calculated HOMO-LUMO gap can indicate the molecule's kinetic stability. A smaller gap would suggest higher reactivity. Furthermore, the molecular electrostatic potential (MEP) map would highlight the electron-rich and electron-deficient regions of the molecule, predicting sites susceptible to electrophilic and nucleophilic attack.

The accuracy of DFT calculations for arylboronic acids can be influenced by the choice of functional and basis set. Studies on similar compounds have shown that functionals like B3LYP are commonly used. The inclusion of solvent effects, often through a polarizable continuum model (PCM), is also crucial for obtaining more accurate predictions of properties in solution.

Key DFT-derived parameters for this compound would include:

ParameterPredicted Information
HOMO Energy Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons.
HOMO-LUMO Gap Difference in energy between HOMO and LUMO; indicates chemical reactivity and kinetic stability.
Molecular Electrostatic Potential (MEP) Visualizes charge distribution and predicts sites for intermolecular interactions.
Atomic Charges Provides the charge distribution on each atom, offering insights into local reactivity.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations would be instrumental in exploring its conformational landscape and understanding its interactions with other molecules, such as solvents or biological macromolecules.

The propoxy group and the boronic acid group can rotate, leading to different conformers. MD simulations can reveal the most stable conformations and the energy barriers between them. This information is crucial as the conformation of the molecule can significantly impact its reactivity and ability to bind to a target protein.

Furthermore, MD simulations can model the interactions between this compound and its environment. For example, simulations in a water box would provide detailed information about the hydration shell and the hydrogen bonding patterns between the boronic acid moiety and water molecules. In the context of drug design, MD simulations can be used to study the binding of the molecule to a protein's active site, providing insights into the stability of the complex and the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, and halogen bonds).

Prediction of Reaction Mechanisms and Transition States in Catalytic Cycles

Computational methods, particularly DFT, are frequently used to elucidate the mechanisms of chemical reactions involving arylboronic acids, such as the Suzuki-Miyaura cross-coupling reaction. For this compound, these methods could be used to predict the detailed steps of its participation in such catalytic cycles.

The calculations would involve identifying the structures of all reactants, intermediates, transition states, and products along the reaction pathway. By determining the energies of these species, a detailed energy profile for the entire catalytic cycle can be constructed. This profile would reveal the rate-determining step of the reaction and provide insights into the roles of the chloro and propoxy substituents on the phenyl ring in modulating the reaction kinetics.

For instance, in a Suzuki-Miyaura coupling, the key steps that could be modeled for this compound include:

Oxidative Addition: The addition of an aryl halide to the palladium catalyst.

Transmetalation: The transfer of the aryl group from the boronic acid to the palladium catalyst. This is a critical step where the structure and reactivity of the boronic acid are paramount.

Reductive Elimination: The final step where the new carbon-carbon bond is formed, and the catalyst is regenerated.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Applications

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific biological activity data for this compound is not widely reported, QSAR models could be developed if such data were available for a set of related arylboronic acids.

To build a QSAR model, a set of molecular descriptors for each compound in the series would be calculated. These descriptors can be categorized as:

1D: Molecular weight, atom counts.

2D: Topological indices, connectivity indices.

3D: Molecular shape, volume, surface area.

Physicochemical: LogP, pKa, electronic properties derived from DFT.

A statistical method, such as multiple linear regression, partial least squares, or machine learning algorithms, would then be used to create an equation that correlates these descriptors with the observed biological activity.

For a series of compounds including this compound, a QSAR model could predict its potential efficacy as, for example, an enzyme inhibitor. The model would also provide insights into which structural features are most important for the observed activity, thereby guiding the design of new, more potent analogues.

Green Chemistry Principles and Sustainable Synthesis of 2 Chloro 5 Propoxyphenylboronic Acid and Its Derivatives

Atom Economy and Waste Minimization Strategies

Atom economy, a concept developed by Barry Trost, is a cornerstone of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms incorporated into the desired product. primescholars.com Traditional syntheses of arylboronic acids often suffer from poor atom economy. primescholars.com For instance, methods involving organometallic intermediates like Grignard or organolithium reagents, which react with borate (B1201080) esters, generate significant quantities of inorganic salts as by-products, thus lowering the atom economy. nih.gov

Strategies to enhance atom economy and minimize waste in the synthesis of 2-chloro-5-propoxyphenylboronic acid focus on designing more efficient reaction pathways. A key approach is the use of catalytic C-H borylation. This method directly converts a C-H bond on the aromatic ring to a C-B bond, avoiding the need for pre-functionalized starting materials like aryl halides. nih.govorganic-chemistry.org This process is inherently more atom-economical as it reduces the number of synthetic steps and the formation of stoichiometric waste products.

Waste minimization is also achieved by reducing the use of auxiliary substances and by-products. For example, in cross-coupling reactions like the Suzuki-Miyaura coupling, where this compound acts as a reagent, the choice of catalyst and reaction conditions is critical. Using highly efficient catalysts at very low loadings (e.g., <0.1 mol%) significantly reduces metal waste. researchgate.net Furthermore, avoiding the use of protecting groups, which require additional reaction steps for introduction and removal, simplifies the synthesis and prevents the generation of associated waste. nih.gov

Table 1: Comparison of Atom Economy in Arylboronic Acid Synthesis Methods

Synthesis Method Reactants Desired Product By-products Atom Economy
Grignard Method Aryl-MgBr + B(OR)₃ + H₃O⁺ Aryl-B(OH)₂ MgBr(OH), ROH Low

| Direct C-H Borylation | Arene + B₂(pin)₂ | Aryl-B(pin) | H₂ (or other small molecule) | High |

This table provides a conceptual comparison. Actual atom economy percentages depend on the specific reagents used.

Development of Safer Solvents and Reaction Media

The choice of solvent is a critical factor in the environmental impact of a chemical process, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste and toxicity. skpharmteco.com The principles of green chemistry encourage making the use of auxiliary substances like solvents unnecessary wherever possible, or replacing hazardous solvents with safer alternatives. nih.govskpharmteco.com

In the context of synthesizing and utilizing this compound, there is a significant shift away from conventional, hazardous solvents such as dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and chlorinated hydrocarbons. skpharmteco.com Research has focused on developing greener solvent systems. Water is an ideal green solvent due to its non-toxicity, non-flammability, and availability. Palladium-catalyzed cross-coupling reactions, a primary application for this compound, have been successfully performed in aqueous media, often using water-soluble ligands or phase-transfer catalysts. organic-chemistry.orgresearchgate.net

Mixtures of water with greener organic solvents like ethanol (B145695) or acetone (B3395972) have also proven effective. nih.govnih.gov For instance, a combination of toluene/acetone/H₂O has been used as a co-solvent system for Suzuki couplings. nih.gov Ionic liquids (ILs) are another class of alternative solvents gaining attention; they are non-volatile and can often be recycled, minimizing their release into the environment. nih.gov In some cases, ethylene (B1197577) glycol has been used not only as a solvent but also as an in-situ proton source for the electropolymerization of aminophenylboronic acid, demonstrating a dual role that enhances process efficiency. rsc.org The goal is to select solvents that are chemically suitable, require less energy for handling, have low toxicity, and present minimal safety risks. skpharmteco.com

Catalyst-Free or Recyclable Catalyst Systems

Catalysts are fundamental to green chemistry as they allow for reactions to occur with higher efficiency and selectivity, often under milder conditions, and can be used in small amounts. nih.gov While truly catalyst-free methods for the synthesis of complex molecules like this compound are rare, the development of highly active and recyclable catalyst systems is a major area of research.

The primary application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. A significant green advancement in this area is the move from homogeneous to heterogeneous catalysts. mdpi.com Homogeneous catalysts can be difficult to separate from the reaction product, leading to contamination and loss of the expensive metal. In contrast, heterogeneous catalysts, where the active metal (e.g., palladium) is immobilized on a solid support, can be easily recovered by filtration or centrifugation and reused multiple times. mdpi.commdpi.com

Various supports have been explored for immobilizing palladium, including:

Multi-walled Carbon Nanotubes (MWCNTs) mdpi.com

Titanium Dioxide (TiO₂) mdpi.com

Silica mdpi.com

Magnetic Nanoparticles (e.g., Fe₃O₄) mdpi.com

Table 2: Examples of Recyclable Catalyst Systems for Suzuki-Miyaura Coupling

Catalyst System Support Material Reusability Key Advantage
Palladium Nanoparticles Mordenite (Zeolite) Up to 10 cycles with minimal yield loss. mdpi.com High turnover frequency and easy retrieval by centrifugation. mdpi.com
Palladium Nanoparticles Titanium Dioxide (TiO₂) Multiple cycles. mdpi.com Can be activated by visible light, improving energy efficiency. mdpi.com
Pd(II) Pincer Complexes - (Homogeneous but recyclable) Demonstrated excellent recyclability. researchgate.net Effective at very low catalyst loading (0.01%) in water/toluene media. researchgate.net

| Palladium | Multiwall Carbon Nanotubes | Potential for recycling. mdpi.com | Solid support prevents metal contamination of the product. mdpi.com |

Energy Efficiency in Synthetic Procedures (e.g., Microwave-Assisted Synthesis)

The sixth principle of green chemistry addresses the need for energy efficiency, stating that energy requirements should be minimized and that synthetic methods should be conducted at ambient temperature and pressure whenever possible. nih.gov One of the most effective technologies for improving energy efficiency in organic synthesis is the use of microwave irradiation. nih.gov

Microwave-assisted organic synthesis (MAOS) can dramatically reduce reaction times, often from many hours under conventional heating to just a few minutes. nih.govresearchgate.net This rapid heating is due to the direct interaction of microwaves with polar molecules in the reaction mixture, leading to efficient and uniform energy transfer. For the synthesis and application of arylboronic acids, including this compound, microwave-assisted methods offer several advantages:

Speed: Suzuki coupling reactions that might take hours can be completed in 10-20 minutes. nih.govacs.org

Higher Yields: Rapid heating can minimize the formation of side products, leading to cleaner reactions and higher product yields. researchgate.net

Improved Purity: The reduction in side reactions simplifies purification.

Energy Savings: Shorter reaction times translate directly into lower energy consumption compared to maintaining a reaction at reflux for extended periods.

For example, microwave-assisted Suzuki couplings have been conducted at 100–150 °C for as little as 10 minutes, demonstrating significant efficiency gains. nih.govacs.org Flow chemistry, where reagents are continuously pumped through a reactor, is another energy-efficient technique that allows for excellent control over reaction parameters like temperature and mixing, improving safety and scalability. asianpubs.org

Table 3: Comparison of Conventional vs. Microwave-Assisted Suzuki Coupling

Parameter Conventional Heating Microwave-Assisted Synthesis (MAOS)
Reaction Time Several hours to >24 hours 5-20 minutes nih.govacs.org
Temperature Typically reflux temperature of the solvent Often higher temperatures (e.g., 150 °C) are safely achievable in sealed vessels acs.org
Energy Input Sustained heating over a long period Short, intense burst of energy

| Product Yield | Variable | Often higher researchgate.net |

Solvent-Free Reaction Conditions

The ideal green synthesis would eliminate the need for solvents altogether. nih.gov Solvent-free reactions, also known as solid-state or neat reactions, simplify processes, reduce waste, and eliminate the costs and hazards associated with solvent purchase, purification, and disposal.

One prominent solvent-free technique is mechanochemistry, where mechanical energy (e.g., from ball-milling) is used to initiate and sustain chemical reactions. nih.gov This method is typically performed at room temperature and avoids the use of bulk solvents, aligning perfectly with green chemistry principles. For instance, the synthesis of lithium borohydride (B1222165), a related boron compound, can be achieved by ball-milling sodium borohydride with lithium bromide, completely avoiding a solvent. wikipedia.org

While specific documented examples of a completely solvent-free synthesis for this compound are not prevalent, the principle is widely applied in organic synthesis. Reactions are often run "neat," using one of the liquid reactants as the solvent, or by grinding solid reactants together, sometimes with a catalytic amount of a liquid to facilitate the reaction. These approaches are particularly effective for reactions that can proceed at elevated temperatures without solvent, or for reactions driven by mechanical force. The development of solvent-free methods for key transformations, such as C-H borylation or cross-coupling reactions, remains a significant goal for making the synthesis of fine chemicals like this compound more sustainable. nih.govnih.gov

Q & A

Q. What are the recommended synthetic routes for 2-chloro-5-propoxyphenylboronic acid, and how can purity be validated?

Methodological Answer:

  • Synthetic Routes :
    • Halogenation and Propoxylation : Begin with a halogenated precursor (e.g., 2-chloro-5-nitrophenol). Reduce the nitro group to an amine, followed by propoxylation using propyl bromide under basic conditions (K₂CO₃/DMF, 80°C). Finally, introduce the boronic acid group via Miyaura borylation (Pd(dppf)Cl₂, B₂Pin₂, KOAc, 1,4-dioxane, 90°C) .
    • Direct Boronation : Use a pre-functionalized aryl halide (e.g., 2-chloro-5-propoxybromobenzene) in a Suzuki-Miyaura coupling setup with bis(pinacolato)diboron .
  • Purity Validation :
    • Chromatography : Employ HPLC (C18 column, acetonitrile/water gradient) to assess purity.
    • Spectroscopy : Confirm structure via 1^1H/13^13C NMR (e.g., boronic acid proton at δ ~7.5 ppm) and FT-IR (B-O stretch ~1340 cm1^{-1}).
    • Elemental Analysis : Verify boron content via ICP-MS or combustion analysis .

Q. How should researchers handle and store this compound to prevent decomposition?

Methodological Answer:

  • Handling :
    • Use inert atmosphere (N₂/Ar) gloveboxes for air-sensitive steps, as boronic acids are prone to oxidation.
    • Avoid prolonged exposure to moisture; use anhydrous solvents (e.g., THF, DCM) .
  • Storage :
    • Store at 0–4°C in amber vials with desiccants (e.g., molecular sieves).
    • For long-term stability, prepare as a pinacol ester derivative .
  • Decomposition Monitoring :
    • Track hydrolysis via 1^1H NMR (disappearance of boronic acid peaks) or colorimetric assays (e.g., Alizarin Red S for boronate detection) .

Advanced Research Questions

Q. How can crystallographic data discrepancies be resolved when refining this compound structures?

Methodological Answer:

  • Software Selection : Use SHELXL for small-molecule refinement due to its robust handling of anisotropic displacement parameters and twinning corrections .
  • Contradiction Analysis :
    • Compare refinement metrics (R-factor, wR₂) across software (e.g., SHELXL vs. OLEX2).
    • Validate hydrogen bonding networks using ORTEP-3 for graphical validation of torsion angles and bond lengths .
  • Case Example : If thermal motion artifacts arise in the propoxy chain, apply restraints to C-O-C angles or use Hirshfeld surface analysis to assess intermolecular interactions .

Q. What strategies mitigate competing protodeboronation or homocoupling in Suzuki-Miyaura reactions involving this compound?

Methodological Answer:

  • Catalytic Optimization :
    • Use Pd(OAc)₂ with SPhos ligand to suppress protodeboronation (enhanced oxidative addition efficiency) .
    • Add silver oxide (Ag₂O) to scavenge halides, reducing homocoupling byproducts .
  • Solvent/Base Screening :
    • Test mixed solvents (toluene/ethanol) with K₃PO₄ to balance reactivity and solubility.
    • Avoid strongly basic conditions (e.g., NaOH) that accelerate boronic acid decomposition .
  • Kinetic Monitoring :
    • Track reaction progress via LC-MS to identify intermediate species (e.g., boronate esters) and adjust conditions in real time .

Q. How can computational modeling predict the reactivity of this compound in cross-coupling or bioconjugation?

Methodological Answer:

  • DFT Calculations :
    • Optimize geometry using Gaussian09 (B3LYP/6-31G*) to assess frontier molecular orbitals (HOMO/LUMO) for nucleophilic/electrophilic sites.
    • Simulate transition states for Suzuki coupling to evaluate steric effects from the propoxy group .
  • Docking Studies :
    • Model interactions with biomolecules (e.g., lectins) to predict boronic acid-diol binding affinity for drug delivery applications .
  • Validation :
    • Correlate computed activation energies with experimental yields to refine predictive models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.